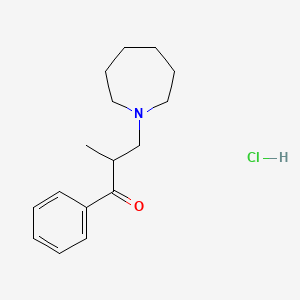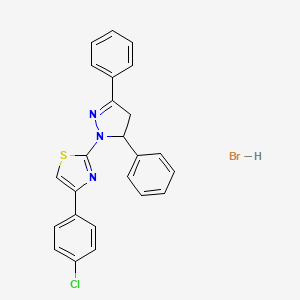![molecular formula C20H20N4O B5126138 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictet-Spengler reagent, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not well understood. However, it is believed to act as a Lewis acid catalyst in the condensation and cyclization reactions that lead to the formation of bioactive molecules. The Lewis acid catalysts are known to activate the carbonyl group of the aldehyde, which then reacts with the amine to form an iminium ion. The iminium ion then undergoes cyclization to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate are not well studied. However, the bioactive molecules synthesized using this reagent have been shown to possess a variety of pharmacological activities. For example, harmine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Flavonoids, synthesized using this reagent, are known for their antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments include its versatility and ease of use. This reagent can be used for the synthesis of a wide range of bioactive molecules, and the synthesis method is relatively simple. However, the limitations of using this reagent include its cost and toxicity. This reagent is expensive, and its toxicity may limit its use in certain applications.
Direcciones Futuras
There are several future directions of research related to 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One direction is to study the mechanism of action of this reagent in more detail. Another direction is to explore the synthesis of new bioactive molecules using this reagent. Additionally, the pharmacological activities of the bioactive molecules synthesized using this reagent can be further studied to identify potential therapeutic applications. Finally, the toxicity of this reagent can be further investigated to identify ways to reduce its toxicity and increase its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction between an aldehyde and an amine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. This method has been widely used for the synthesis of various bioactive molecules, including alkaloids, flavonoids, and benzodiazepines.
Aplicaciones Científicas De Investigación
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively used in scientific research for the synthesis of bioactive molecules. It has been used in the synthesis of various alkaloids, such as harmine, harmaline, and tetrahydroharmine. These alkaloids have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Additionally, this compound has been used in the synthesis of flavonoids, which are known for their antioxidant properties.
Propiedades
IUPAC Name |
isoquinolin-1-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-18-7-2-1-5-16(18)8-10-22-19)24-13-11-23(12-14-24)15-17-6-3-4-9-21-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUWAAOQCFILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
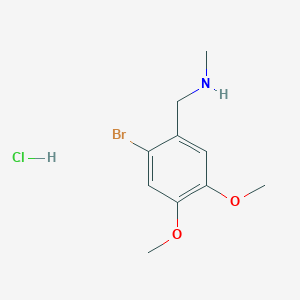
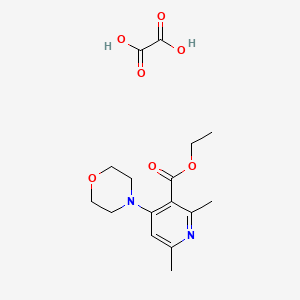
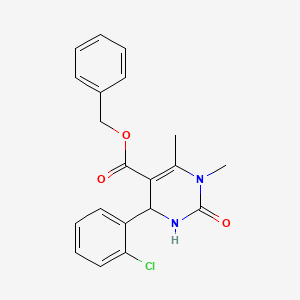
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
